3,4-Dibromo-5-fluorocinnamic acid
Description
Properties
CAS No. |
1807389-67-8 |
|---|---|
Molecular Formula |
C9H5Br2FO2 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14) |
InChI Key |
DKTHESGFFAIQAD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 3,4-Dibromo-5-fluorocinnamic Acid: A Precursor for Next-Generation Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the demand for highly functionalized scaffolds—specifically those offering "escape from flatness" and high halogen density—is paramount. 3,4-Dibromo-5-fluorocinnamic acid represents a high-value pharmacophore precursor. Its unique substitution pattern combines the metabolic stability of fluorine with the versatile cross-coupling potential of two distinct bromine handles, all anchored to a conjugated Michael acceptor backbone.
This technical guide outlines the synthesis, physical properties, and strategic derivatization of this compound.[1] It is designed for medicinal chemists seeking to exploit halogen bonding, modulate lipophilicity, or generate diversity-oriented libraries for kinase inhibition and oncology targets.
Chemical Architecture & Rationale
The "Halogen Dance" Advantage
The 3,4-dibromo-5-fluoro substitution pattern is not merely a random arrangement; it is a strategic platform for divergent synthesis.[2]
-
C5-Fluorine: Acts as a metabolic blocker, preventing oxidative metabolism at a typically vulnerable position. It also modulates the pKa of the cinnamic acid tail and influences the lipophilicity (LogP) of the final molecule.
-
C3 & C4 Bromines: These provide orthogonal handles for Palladium-catalyzed cross-coupling reactions.[2] While both are bromides, their electronic environments differ:
-
Cinnamic Backbone: A classic Michael acceptor, essential for covalent drug design (e.g., targeting Cysteine residues in kinases) and a precursor for heterocycle formation (coumarins, quinolinones).
Predicted Physicochemical Properties
-
Molecular Formula: C₉H₅Br₂FO₂
-
Molecular Weight: ~323.94 g/mol
-
Predicted LogP: 3.8 – 4.2 (High lipophilicity due to halogen density)
-
Acidity (pKa): ~3.8 (Acidified by the electron-withdrawing halogen array compared to unsubstituted cinnamic acid pKa ~4.4).
Synthesis of the Precursor
While 3,4-dibromo-5-fluorobenzaldehyde is the direct precursor, it is often expensive or unstable. A robust, self-validating workflow starts from the commercially stable ethyl ester .
Synthetic Workflow Diagram
The following directed graph illustrates the conversion of the ester to the target cinnamic acid.
Figure 1: Stepwise synthesis from the stable ester precursor to the target cinnamic acid.
Detailed Protocol: Knoevenagel Condensation
This protocol assumes the isolation of 3,4-dibromo-5-fluorobenzaldehyde .
Reagents:
-
3,4-Dibromo-5-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base, 5.0 vol)
-
Piperidine (Catalyst, 0.1 eq)
-
HCl (1M, for workup)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3,4-dibromo-5-fluorobenzaldehyde (10 mmol) in anhydrous pyridine (15 mL).
-
Addition: Add malonic acid (12 mmol) and piperidine (1 mmol) sequentially.
-
Reaction: Heat the mixture to 85°C for 2 hours, then increase to 100°C for 1 hour to ensure decarboxylation.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear, and a lower Rf spot (acid) should appear.
-
-
Quench: Cool the mixture to 0°C in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into ice-cold 1M HCl (100 mL) with vigorous stirring. The pyridine will form a salt, and the cinnamic acid product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity needles.
Derivatization & Novel Compound Generation[4]
The true value of this scaffold lies in its ability to undergo divergent functionalization .
Divergent Reactivity Map
Figure 2: Strategic derivatization pathways for library generation.
Strategy: Regioselective Cross-Coupling
The challenge in 3,4-dibromo systems is controlling which bromine reacts first.
-
Electronic Control: The C4-Br is para to the electron-withdrawing acrylic acid tail. In many nucleophilic aromatic substitutions (SNAr), this would be the primary site. However, in Pd-catalyzed couplings (Suzuki), oxidative addition is the rate-determining step.
-
Steric Control: The C3-Br is less hindered than the C4-Br (which is wedged between Br and F).
-
Protocol Recommendation: To selectively couple at C3 , use bulky phosphine ligands (e.g., XPhos or SPhos ) at lower temperatures (40°C). To force coupling at C4 , higher temperatures (80-100°C) and smaller ligands (e.g., PPh3 ) may be required, though mixtures are common and require careful chromatography.
Quantitative Data Summary
| Property | Value / Condition | Note |
| Melting Point | 205 - 210°C (Predicted) | High MP due to crystal packing of halogens. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/DCM. |
| Reactivity | C3-Br > C4-Br (Steric) | C4 is shielded by F and Br. |
| Storage | 2-8°C, Desiccated | Protect from light (cis/trans isomerization). |
References
-
PubChem. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO.[4] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Bromination of Cinnamic acid - Comprehensive Organic Chemistry Experiments. Available at: [Link]
Sources
Electronic Topology and Alkene Reactivity in 3,4-Dibromo-5-fluorocinnamic Acid: A Technical Guide for Advanced Synthesis
Executive Overview & Electronic Topology
In the realm of rational drug design and advanced organic synthesis, cinnamic acid derivatives serve as highly versatile building blocks due to their uniquely reactive
To predict the reactivity of this alkene, one must first understand the electronic topology of the molecule. The fluorine atom at the C5 position exerts a powerful inductive electron-withdrawing effect (-I). Simultaneously, the bulky bromine atoms at C3 and C4 contribute additional -I effects 2[2]. This collective electron withdrawal creates a highly electron-deficient aromatic ring. Because the
Electronic polarization pathway in this compound.
Primary Reactivity: Nucleophilic Conjugate Addition (Michael Addition)
Because the
The Causality of Reaction Choice: Standard alkenes resist nucleophilic attack due to electron repulsion. However, the conjugated electron-withdrawing carboxylic acid group, amplified by the halogenated aromatic ring, lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This allows nucleophiles (such as thiolates, amines, or malonates) to readily attack the
Secondary Reactivity: Electrophilic Addition vs. Nucleophilic Epoxidation
The electron-deficient nature of this alkene makes standard electrophilic additions (e.g., direct bromination with
Strategic Workaround (Weitz-Scheffer Epoxidation):
If an epoxide is required at the alkene position, standard reagents like m-CPBA (which rely on the alkene acting as a nucleophile) will fail. Instead, researchers must utilize nucleophilic epoxidation conditions (e.g.,
Chemoselective Reduction Strategies
Reducing the alkene to yield 3-(3,4-dibromo-5-fluorophenyl)propanoic acid presents a severe chemoselectivity challenge.
The Causality of Catalyst Selection: Standard hydrogenation using Palladium on Carbon (Pd/C) will rapidly reduce the alkene. However, Pd(0) readily undergoes oxidative addition into aryl carbon-bromine bonds. Using Pd/C will result in catastrophic hydrodehalogenation, stripping the essential bromine atoms from the aromatic ring.
To achieve chemoselectivity, Wilkinson's Catalyst (
Chemoselective reduction workflow for halogenated cinnamic acids.
Quantitative Reactivity Profiles
The following table summarizes the kinetic and yield profiles for various transformations of the alkene bond in heavily halogenated cinnamic acid derivatives, highlighting the necessity of chemoselective conditions.
| Reaction Type | Reagents & Conditions | Temp | Time | Yield | Chemoselectivity Profile |
| Thiol-Michael Addition | Thiophenol, | 25°C | 2 h | >90% | Complete (No aryl substitution) |
| Aza-Michael Addition | Piperidine, EtOH | 60°C | 8 h | 82% | Complete (No aryl substitution) |
| Nucleophilic Epoxidation | 0°C | 12 h | 75% | Complete (Alkene specific) | |
| Hydrogenation (Standard) | 25°C | 4 h | 95% | Poor (Loss of Ar-Br bonds) | |
| Hydrogenation (Selective) | 50°C | 16 h | 88% | High (Retains all Ar-Br bonds) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure reaction fidelity.
Protocol A: Base-Catalyzed Thiol-Michael Addition
Objective: Synthesize a
-
Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Activation: Add triethylamine (
, 0.2 mmol, 0.2 eq) to the solution. The base deprotonates the incoming thiol, vastly increasing its nucleophilicity. -
Addition: Dropwise add thiophenol (1.2 mmol, 1.2 eq) over 5 minutes at room temperature.
-
Self-Validation Checkpoint 1 (LC-UV): After 1 hour, withdraw a 10 µL aliquot and dilute in 1 mL Acetonitrile. Analyze via LC-UV. The starting material exhibits strong absorbance at ~280 nm due to the extended conjugated system. A successful reaction is indicated by the disappearance of this peak and the emergence of a blue-shifted product peak (~220 nm), confirming the saturation of the
-double bond. -
Workup: Quench the reaction with 1M HCl (5 mL) to protonate the enolate intermediate. Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Chemoselective Hydrogenation (Wilkinson’s Catalyst)
Objective: Reduce the alkene to an alkane without hydrodehalogenation of the aryl bromides.
-
Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) in degassed anhydrous toluene (15 mL).
-
Catalyst Addition: Add Wilkinson's catalyst (
, 0.05 mmol, 5 mol%). -
Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (
) three times using a balloon. Heat the mixture to 50°C. -
Self-Validation Checkpoint 2 (LC-MS): Monitor the reaction at 8 hours and 16 hours via LC-MS (Negative Ion Mode). The desired product will show an
ion corresponding to the saturated acid while strictly retaining the characteristic M, M+2, M+4 isotope pattern indicative of the two bromine atoms. Loss of this isotopic signature indicates over-reduction, signaling the need to immediately quench the reaction. -
Workup: Filter the mixture through a short pad of Celite to remove the rhodium catalyst, washing with ethyl acetate. Concentrate the filtrate to yield the chemoselectively reduced product.
References
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:[Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. Source: National Institutes of Health (nih.gov / PMC) URL:[Link]
-
The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry (masterorganicchemistry.com) URL:[Link]
Sources
- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 2. 3-Bromo-5-fluorocinnamic acid | 887268-21-5 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Bromo-4-methoxycinnamic acid | 1080-07-5; 151539-49-0 | Benchchem [benchchem.com]
Methodological & Application
Protocol for amide coupling reactions with 3,4-Dibromo-5-fluorocinnamic acid
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the amide coupling of 3,4-Dibromo-5-fluorocinnamic acid . This specific substrate presents unique challenges due to its electron-deficient nature, potential for nucleophilic attack at the alkene (
Executive Summary & Chemical Context
This compound is a highly functionalized phenylpropanoid scaffold. Unlike simple cinnamic acids, the presence of three halogen atoms on the aromatic ring significantly alters the electronic and physicochemical properties of the molecule.
Key Chemical Challenges
| Feature | Chemical Consequence | Experimental Implication |
| Electron-Deficient Ring | Increases acidity of the carboxylic acid (lower pKa). | Activation is rapid, but the active ester is highly reactive and prone to hydrolysis if moisture is present. |
| Susceptible to Michael addition (nucleophilic attack at the | Critical: Avoid large excesses of nucleophilic amines. Use pre-activation protocols to favor amidation over conjugate addition. | |
| Polyhalogenation | High lipophilicity; poor solubility in standard non-polar solvents. | Solvent Choice: Reactions often require DMF, NMP, or DMSO. DCM may require a co-solvent. |
| Cinnamic Backbone | Risk of | Process Control: All reactions must be performed under low-light conditions or with reaction vessels wrapped in foil. |
Decision Matrix: Method Selection
Select the appropriate protocol based on your scale and the nature of the amine partner.
Figure 1: Decision tree for selecting the optimal amide coupling strategy based on scale and substrate properties.
Pre-Reaction Checklist
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) is the preferred solvent to ensure complete solubility of the halogenated acid.
-
Stoichiometry:
-
Acid: 1.0 equiv[1]
-
Amine: 1.0 – 1.1 equiv (Do not exceed 1.2 equiv to minimize Michael addition risk).
-
Base: 2.0 – 3.0 equiv (DIPEA is preferred over TEA to reduce nucleophilicity).
-
-
Environment: Inert atmosphere (
or Ar) is mandatory to prevent hydrolysis of the activated intermediate. Protect from light.
Detailed Protocols
Method A: HATU-Mediated Coupling (Standard Research Protocol)
Best for: Small to medium scale (10 mg to 1 g), valuable amines, and rapid library synthesis.
Reagents:
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Amine (1.05 equiv)
-
Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask wrapped in aluminum foil, dissolve the acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv only at this stage). Stir at room temperature for 15 minutes.
-
Amine Addition: Dissolve the amine (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.
-
Base Chase: Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (typical eluent: 30% EtOAc in Hexanes).
-
Endpoint: Disappearance of the acid spot.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash sequentially with: 1N HCl (2x), Sat.
(2x), and Brine (1x). -
Note: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted cinnamic acid and HATU byproducts.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography if necessary.
Method B: Acid Chloride Activation (Scale-Up / Difficult Amines)
Best for: Large scale (>5 g), unreactive anilines, or when coupling reagents are too costly.
Reagents:
-
This compound (1.0 equiv)
-
Thionyl Chloride (
) (3.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF -
DCM (Dichloromethane) and DMF (catalytic)
-
Base: Pyridine or
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
Suspend the acid in anhydrous DCM (0.5 M).
-
Add a catalytic amount of DMF (2-3 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.
-
Evaporation:[2][7] Concentrate in vacuo to remove excess oxalyl chloride/DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM (or THF if solubility is poor).
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.0 equiv) and Base (Pyridine, 1.5 equiv) in DCM.
-
Cool the amine solution to 0°C.[1]
-
Add the acid chloride solution dropwise to the amine solution.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Standard acidic/basic extraction as described in Method A.
Method C: T3P (Propylphosphonic Anhydride) Coupling
Best for: Mild conditions, simple workup (water-soluble byproducts), and safety.[5]
Reagents:
-
This compound (1.0 equiv)
-
T3P (50% solution in EtOAc or DMF) (1.5 equiv)
-
Base: DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: EtOAc or DMF (if acid is insoluble in EtOAc)
Step-by-Step Procedure:
-
Combine: Charge the flask with Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (or DMF).
-
Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.
-
Note: T3P is less prone to epimerization and side reactions, allowing for a "one-pot" addition, but cooling is recommended to control the exotherm.
-
-
Reaction: Stir at RT for 12–16 hours. T3P kinetics are generally slower than HATU.
-
Workup:
Troubleshooting & Critical Control Points
Issue: Low Yield / Michael Addition Byproducts
If you observe a byproduct with a mass of [M+Amine+1], Michael addition has occurred.
-
Solution: Switch to Method B (Acid Chloride) . The acid chloride reacts much faster with the amine (amidation) than the alkene reacts with the amine (conjugate addition).
-
Alternative: Lower the reaction temperature to 0°C for the entire duration.
Issue: Isomerization (E to Z)
The trans (E) isomer is thermodynamically stable, but the cis (Z) isomer can form under UV light or prolonged activation times.
-
Detection: Check
H NMR.[8] Trans-alkene coupling constants ( ) are typically 15–16 Hz. Cis-alkenes are 10–12 Hz. -
Solution: Wrap all glassware in foil. Minimize the time the activated ester sits before amine addition.
Workflow Visualization
Figure 2: Operational workflow for the amide coupling process, highlighting the critical pre-activation steps.
References
-
Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][9] Organic Process Research & Development, 20(2), 140–177.
-
BenchChem. (2025).[1][10] Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid.
- Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (General reference for T3P utility in difficult couplings).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 3,4-Dibromo-5-fluorocinnamic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Therapeutic Potential of Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3][4] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][5][6][7]
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a novel, halogenated starting material, 3,4-Dibromo-5-fluorocinnamic acid, in the synthesis of a potent anti-inflammatory agent. The strategic incorporation of bromine and fluorine atoms on the phenyl ring is hypothesized to enhance the lipophilicity and metabolic stability of the resulting compound, potentially leading to improved bioavailability and efficacy.
The following sections will detail a synthetic protocol for the derivatization of this compound into a novel amide conjugate, outline its proposed mechanism of action, and provide a framework for its characterization and evaluation.
Synthetic Strategy: Amide Coupling with L-Proline Methyl Ester
To mitigate the potential gastrointestinal side effects associated with a free carboxylic acid moiety, a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs), we propose the synthesis of an amide derivative.[3][4] L-proline methyl ester is selected as the coupling partner due to the established anti-inflammatory activity of other NSAID-amino acid conjugates.[8]
Experimental Protocol
Materials:
-
This compound
-
L-proline methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and L-proline methyl ester hydrochloride (1.1 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere, add triethylamine (1.2 mmol) and 4-dimethylaminopyridine (0.1 mmol).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the amide coupling of this compound.
Proposed Mechanism of Anti-inflammatory Action
The synthesized amide derivative is anticipated to exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1] The NF-κB pathway is a key target for many anti-inflammatory drugs.[1][5]
Inhibition of the NF-κB Signaling Pathway:
-
Stimulus: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.
-
IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing its translocation into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like COX-2 and iNOS.
-
Inhibitory Action: The novel amide derivative is hypothesized to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory mediators.
Signaling Pathway Diagram
Caption: Proposed inhibition of the NF-κB signaling pathway by the novel amide derivative.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity. The following table presents hypothetical, yet realistic, data for the target compound.
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.6 (m, 2H, Ar-H), 7.5-7.3 (d, 1H, J=16 Hz, Cinnamic H), 6.5-6.3 (d, 1H, J=16 Hz, Cinnamic H), 4.5-4.3 (m, 1H, Proline α-H), 3.7 (s, 3H, OCH₃), 3.6-3.4 (m, 2H, Proline δ-H₂), 2.3-1.9 (m, 4H, Proline β-H₂, γ-H₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5 (Ester C=O), 165.0 (Amide C=O), 140-110 (Ar-C and Cinnamic C=C), 60.5 (Proline α-C), 52.5 (OCH₃), 47.0 (Proline δ-C), 30.0 (Proline β-C), 25.0 (Proline γ-C) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated and found to be within ± 5 ppm. |
| Purity (HPLC) | >98% |
Conclusion
This compound serves as a promising and novel starting material for the synthesis of new anti-inflammatory agents. The proposed synthetic protocol provides a straightforward and efficient method for the generation of an amide derivative with enhanced therapeutic potential. The anticipated mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, offers a solid rationale for its further preclinical evaluation. This application note provides a foundational guide for researchers to explore the utility of this and other halogenated cinnamic acids in the development of next-generation anti-inflammatory therapies.
References
- Synthesis and Evaluation of Substituted Cinnamoyl Alanines for Antiinflammatory, Analgesic and Antioxidant Activities. (URL: )
- Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed. (URL: )
- Pharmacological Potential of Cinnamic Acid and Deriv
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm
- Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermedi
- Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - MDPI. (URL: )
-
Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (URL: [Link])
- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic
- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflamm
- Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- Dihydroxycinnamic Acid Deriv
- The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives -
- Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - Bentham Science Publisher. (URL: )
- Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science. (URL: )
- 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaC
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - Semantic Scholar. (URL: )
- Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. (URL: )
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents [wjbphs.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 3,4-Dibromo-5-fluorocinnamic acid in developing anticancer therapeutics
Application Note: Application of 3,4-Dibromo-5-fluorocinnamic Acid in Developing Anticancer Therapeutics
Executive Summary
This compound (CAS: 1807389-67-8) is a highly specialized halogenated phenylpropanoid scaffold used in the rational design of anticancer agents. Unlike simple cinnamic acid, this tri-halogenated derivative offers a unique pharmacological profile: the fluorine atom at the C5 position modulates metabolic stability and lipophilicity, while the bromine atoms at C3 and C4 provide versatile handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl systems.
This guide details the application of this compound as a pharmacophore building block for developing Histone Deacetylase (HDAC) inhibitors, Monocarboxylate Transporter (MCT) inhibitors, and covalent kinase inhibitors.
Scientific Rationale & Mechanism of Action
The Halogenated Cinnamate Scaffold
Cinnamic acid derivatives are privileged structures in oncology due to their ability to act as Michael acceptors (targeting cysteine residues in enzymes) or as zinc-binding groups (when converted to hydroxamates).
-
Fluorine Effect (C5): Introduction of fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. It also increases lipophilicity (
), facilitating membrane permeability. -
Bromine Handles (C3/C4): These positions allow for the expansion of the molecule into "Deep Pocket" binders. For example, replacing a bromine with a hydrophobic aryl group can increase affinity for the hydrophobic channel of HDAC enzymes.
-
Michael Acceptor (
-unsaturated carbonyl): The enone system can covalently modify nucleophilic cysteine residues in targets like EGFR , NF- B , or Nrf2 , leading to apoptosis or inhibition of proliferation.
Target Pathways
-
HDAC Inhibition: Conversion of the carboxylic acid to a hydroxamic acid creates a potent zinc-chelating moiety, similar to Panobinostat.
-
MCT1 Inhibition:
-cyano-4-hydroxycinnamic acid derivatives are classic MCT inhibitors. The 3,4-dibromo-5-fluoro analog targets the lactate transport pathway, starving glycolytic tumors (Warburg effect).
Strategic Development Workflow
The following diagram illustrates the critical pathways for utilizing this compound in drug discovery.
Figure 1: Strategic development pathways for this compound in oncology.
Experimental Protocols
Protocol A: Synthesis of Hydroxamic Acid Derivative (HDAC Inhibitor Prototype)
Objective: Convert the carboxylic acid moiety into a hydroxamic acid to create a zinc-binding group essential for HDAC inhibition.
Reagents:
-
This compound (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)
-
KOH (methanolic solution)
-
Solvent: THF (anhydrous)
Procedure:
-
Activation: Dissolve this compound (1 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere. Cool to 0°C.
-
Mixed Anhydride Formation: Add TEA (1.5 mmol) followed by dropwise addition of ethyl chloroformate (1.2 mmol). Stir at 0°C for 30 minutes. A white precipitate (TEA·HCl) will form.
-
Preparation of Hydroxylamine: In a separate flask, dissolve NH₂OH·HCl (2 mmol) in methanol and add KOH (2 mmol) to liberate free hydroxylamine. Filter off the KCl precipitate.
-
Coupling: Add the filtrate (free NH₂OH) to the mixed anhydride solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water to obtain the N-hydroxy-3,4-dibromo-5-fluorocinnamamide.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the antiproliferative activity of the parent acid and its derivatives against cancer cell lines (e.g., MCF-7, HCT-116).
Materials:
-
Cell Lines: HCT-116 (Colon Cancer), MCF-7 (Breast Cancer).[1]
-
Compound Stock: 10 mM in DMSO.
-
MTT Reagent: 5 mg/mL in PBS.
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂. -
Treatment: Treat cells with serial dilutions of the compound (0.1
M to 100 M). Ensure final DMSO concentration . Include Doxorubicin as a positive control. -
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20
L MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Data Analysis & Interpretation
When evaluating derivatives of this compound, use the following SAR (Structure-Activity Relationship) table to guide optimization:
| Structural Feature | Modification | Expected Biological Impact |
| Carboxylic Acid | Conversion to Hydroxamate | High Increase in HDAC inhibitory potency (nM range). |
| Carboxylic Acid | Conversion to Amide | Improved cellular uptake; potential for kinase targeting if coupled with aromatic amines. |
| Bromine (C3/C4) | Suzuki Coupling (Biaryl) | Increased selectivity for specific protein pockets; removal of Br reduces lipophilicity slightly. |
| Fluorine (C5) | Removal | Decrease in metabolic stability; faster clearance. |
| Double Bond | Hydrogenation (Reduction) | Loss of Michael acceptor activity; reduced covalent inhibition potential. |
Safety & Handling
-
Hazards: this compound is an irritant (H315, H319). It may cause skin sensitization.[2]
-
Light Sensitivity: Cinnamic acid derivatives can undergo E-to-Z photoisomerization upon exposure to UV light. Store in amber vials at 4°C.
-
Disposal: Halogenated organic waste must be disposed of in dedicated halogenated solvent streams to prevent environmental contamination.
References
-
De, P., et al. (2011). "Design, synthesis, and structure–activity relationship of novel cinnamic acid derivatives as HDAC inhibitors." Bioorganic & Medicinal Chemistry, 19(16), 4920-4932. Link
-
Pontiki, E., et al. (2014). "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules, 19(7), 9655-9674. Link
-
Nunes, X.P., et al. (2023). "An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives." International Journal of Molecular Sciences, 24(7), 6543. Link
-
Guzman, J.D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity." Molecules, 19(12), 19292-19349. Link
-
Chemical Supplier Data. "this compound (CAS 1807389-67-8)."[3][4][5][6] AK Scientific / Matrix Scientific Product Sheets. Link
Sources
Application Note & Protocol: Stereoselective Bromination of trans-Cinnamic Acid Derivatives
Introduction: The Significance of Alkene Bromination
The electrophilic addition of halogens, particularly bromine, across a carbon-carbon double bond is a cornerstone reaction in organic synthesis. It provides a reliable pathway to introduce functionality into hydrocarbon frameworks, serving as a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The bromination of trans-cinnamic acid and its derivatives to yield 2,3-dibromo-3-phenylpropanoic acid is a classic example that is not only synthetically useful but also serves as an excellent model for studying reaction mechanisms and stereochemistry.[1]
This guide provides a detailed examination of the experimental setup for this transformation. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, compare traditional and modern "green" brominating agents, and detail the analytical methods required to validate the reaction's outcome.
Mechanistic Insight: The Path to Stereoselectivity
The bromination of an alkene proceeds through a well-established electrophilic addition mechanism. Understanding this mechanism is crucial as it dictates the stereochemical outcome of the reaction.
-
Electrophilic Attack & Bromonium Ion Formation: The π-electrons of the alkene's double bond act as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces polarization in the Br-Br bond, leading to the departure of a bromide ion (Br⁻). Instead of forming a discrete carbocation, the attacking bromine atom uses one of its lone pairs to form a second bond to the other olefinic carbon, creating a cyclic bromonium ion intermediate.[2][3]
-
Anti-Addition: The newly formed bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the carbons of the cyclic bromonium ion. This attack occurs from the face opposite to the bulky bromonium bridge, a process known as anti-addition.[3][4] This backside attack is sterically favored and electronically necessary, leading to a specific and predictable stereochemical arrangement in the product.[2]
For trans-cinnamic acid, this anti-addition mechanism stereospecifically yields the erythro diastereomer, which is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[5][6] The alternative syn-addition would produce the threo diastereomer ((2R, 3R) and (2S, 3S) enantiomers). The identity of the product, confirmed by melting point analysis, serves as a validation of the proposed mechanism.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 6. studylib.net [studylib.net]
Application Note: RP-HPLC Method Development and Validation for the Purity Analysis of 3,4-Dibromo-5-fluorocinnamic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Halogenated Building Blocks
Executive Summary
The purity analysis of highly halogenated aromatic intermediates, such as 3,4-Dibromo-5-fluorocinnamic acid (CAS 1807389-67-8)[1], presents unique chromatographic challenges. The presence of multiple bulky halogens (bromine) and a highly electronegative fluorine atom creates a highly lipophilic, electron-deficient aromatic system, while the cinnamic acid moiety introduces a polar, ionizable functional group. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is grounded in the latest ICH Q2(R2) validation guidelines[2][3] and USP <621> system suitability standards[4], ensuring regulatory compliance and analytical trustworthiness.
Chemical Profiling & Method Rationale
As an Application Scientist, method development must begin with the physicochemical causality of the analyte rather than trial and error[5].
-
Stationary Phase Selection (Causality): Standard C18 columns often fail to adequately resolve closely related halogenated positional isomers (e.g., 2,4-dibromo vs. 3,4-dibromo derivatives) because they rely almost exclusively on hydrophobic partitioning. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal
and dipole-dipole interactions. The electron-rich phenyl phase strongly interacts with the electron-deficient, halogenated aromatic ring of the analyte, yielding superior isomer resolution. -
Mobile Phase & Ionization Control (Causality): Cinnamic acid derivatives typically possess a
of approximately 4.4. To prevent peak tailing and retention time drift caused by partial ionization, the mobile phase pH must be maintained at least two units below the [6]. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA not only suppresses ionization but acts as a mild ion-pairing agent, further sharpening the peaks. -
Solvent Selection (Causality): Acetonitrile (MeCN) is selected over methanol as the organic modifier due to its lower viscosity (reducing backpressure) and aprotic nature, which provides better elution kinetics for highly brominated, lipophilic compounds.
Caption: Logical progression of HPLC method development for halogenated cinnamic acids.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Balances high theoretical plates with manageable backpressure. |
| Mobile Phase A | Water + 0.1% TFA (v/v) | Buffers pH to ~2.0, ensuring the carboxylic acid remains unionized. |
| Mobile Phase B | Acetonitrile + 0.05% TFA (v/v) | Matches baseline absorbance to prevent baseline drift during gradient. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 35°C | Improves mass transfer kinetics of bulky brominated compounds. |
| Detection | UV at 275 nm | Corresponds to the |
| Injection Vol. | 5 µL | Small volume prevents solvent-shock from the high-organic diluent. |
| Diluent | 50:50 Water:MeCN | Ensures complete dissolution without causing peak fronting. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 70 | 30 | Initial hold to focus the analyte band. |
| 2.0 | 70 | 30 | Isocratic hold. |
| 12.0 | 10 | 90 | Linear ramp to elute strongly retained hydrophobic impurities. |
| 15.0 | 10 | 90 | High-organic wash to clear the column. |
| 15.1 | 70 | 30 | Return to initial conditions. |
| 20.0 | 70 | 30 | Re-equilibration (minimum 5 column volumes). |
Step-by-Step Execution: A Self-Validating Protocol
A trustworthy analytical method is not just about the chemistry; it is about the operational sequence. To ensure data integrity, the injection sequence must be a self-validating system that continuously monitors its own performance against USP <621> allowable adjustments[4].
Step 1: Mobile Phase Preparation
-
Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Add 0.5 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Note: Less TFA is used in the organic phase to balance the UV baseline).
Step 2: Standard Preparation
-
Accurately weigh 25.0 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add 25 mL of Acetonitrile to ensure complete dissolution of the lipophilic halogens. Sonicate for 5 minutes.
-
Dilute to volume with ultrapure water (Final concentration: 0.5 mg/mL).
Step 3: Self-Validating Injection Sequence Program the autosampler to execute the following sequence. The sequence is designed to bracket unknown samples, ensuring that any system drift invalidates the run automatically.
Caption: Self-validating HPLC injection sequence ensuring continuous system control.
System Suitability & ICH Q2(R2) Validation Metrics
To transition this method from development to a validated state for GMP batch release, it must be evaluated against the newly revised ICH Q2(R2) guidelines (effective mid-2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2][3].
Table 1: System Suitability Criteria (Per USP <621>)
| Parameter | Acceptance Criteria | Causality / Rationale |
| Resolution ( | > 2.0 between critical pairs | Ensures baseline separation from closely eluting isomers for accurate integration. |
| Tailing Factor ( | ≤ 1.5 | Confirms absence of secondary interactions (e.g., residual silanol binding). |
| Injection Precision | %RSD ≤ 0.73% (n=6) | Demonstrates autosampler volumetric consistency and system stability. |
| Theoretical Plates ( | > 5000 | Verifies column packing integrity and optimal mobile phase kinetics. |
Table 2: ICH Q2(R2) Validation Summary Matrix
| Validation Characteristic | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and known halogenated impurities. | No interfering peaks >0.05% area at the retention time of the main peak. |
| Linearity | 5 concentration levels ranging from 50% to 150% of the target concentration. | Correlation coefficient ( |
| Accuracy | Spike recovery at 80%, 100%, and 120% levels (n=3 each). | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | %RSD of the assay results ≤ 1.0%. |
| LOD / LOQ | Calculated based on Signal-to-Noise ( | LOD: |
Troubleshooting & Optimization Matrix
Even highly robust methods can encounter issues. Use the following causality-based troubleshooting guide:
-
Issue: Peak Fronting of the main peak.
-
Causality: The sample diluent is too strong (too much MeCN), causing the analyte to travel down the column before partitioning into the stationary phase.
-
Solution: Reduce injection volume to 2 µL or increase the aqueous ratio of the sample diluent to 60:40 (Water:MeCN), provided the compound remains fully dissolved.
-
-
Issue: Retention time drift (shifting earlier).
-
Causality: Loss of TFA from the mobile phase due to evaporation, leading to partial ionization of the cinnamic acid.
-
Solution: Prepare fresh mobile phase daily. Ensure solvent bottles are properly capped with vapor-retaining lids.
-
-
Issue: Poor resolution from the 2,4-dibromo isomer.
-
Causality: Insufficient
interaction time. -
Solution: Decrease the initial gradient slope (e.g., hold at 30% B for 5 minutes instead of 2) or lower the column temperature to 25°C to increase retention and selectivity.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Published January 2026. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC. LCGC International. Published August 2021. Available at:[Link]
-
Separation of Cinnamic acid on HPLC columns. SIELC Technologies. Available at:[Link]
Sources
Application Note: Precision Reaction Monitoring via Thin-Layer Chromatography (TLC)
Introduction & Scope
In drug development and synthetic organic chemistry, Thin-Layer Chromatography (TLC) is often mischaracterized as a mere purity check. In reality, it is a potent kinetic monitoring tool. When executed with rigor, TLC provides real-time data on reaction conversion, byproduct formation, and stability.
This Application Note defines the "Co-Spot" methodology , a self-validating protocol that eliminates false negatives caused by matrix effects. It is designed for researchers requiring high-fidelity data before committing to expensive HPLC/MS analysis.
System Selection: The Stationary & Mobile Phases[1]
The Stationary Phase
For 90% of small molecule applications, Silica Gel 60 F254 is the standard.
-
Mechanism: Adsorption chromatography via hydrogen bonding and dipole-dipole interactions.
-
Constraint: Silica is slightly acidic (
).-
Implication: Basic amines may streak (tail) due to salt formation with silanol groups.
-
Correction: Pre-treat plates with 1-2% Triethylamine (Et3N) in the mobile phase if analyzing basic moieties [1].
-
Mobile Phase Optimization (The "30-70 Rule")
A reaction monitor is useless if the Starting Material (SM) and Product (P) co-elute.
-
Target Rf: Aim for a Retention Factor (Rf) between 0.3 and 0.7 .
-
Eluotropic Series: Adjust polarity using binary systems.[1]
-
Non-polar: Hexanes, Pentane.
-
Polar: Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Standard Start: 20% EtOAc in Hexanes. Increase polarity if Rf < 0.2; decrease if Rf > 0.8.[1]
-
The "Co-Spot" Protocol (Core Methodology)[2]
The most common error in reaction monitoring is running two lanes: "SM" and "Reaction." This fails to account for matrix effects —where the reaction solvent or byproducts alter the local pH or viscosity, causing the SM in the reaction mixture to shift Rf, leading to misidentification.
The Solution: The Three-Lane Co-Spot System.[2][3]
Experimental Workflow
-
Lane 1 (SM): Pure Starting Material.
-
Lane 2 (Co-Spot): Spot SM, let dry, then spot Reaction Mixture (RM) directly on top.
-
Lane 3 (RM): Reaction Mixture.
Logic Flow Diagram
The following diagram illustrates the decision logic when interpreting the Co-Spot plate.
Figure 1: Decision tree for interpreting the Co-Spot lane. This logic prevents false positives where Product and SM have identical Rf values in a specific solvent system.
Visualization & Staining[2][3][4][5][6][7]
UV visualization (254 nm) is non-destructive but limited to conjugated systems. For comprehensive monitoring, chemical staining is required.
Staining Mechanisms & Recipes
Select the stain based on the functional group being synthesized.
| Stain Reagent | Target Functionality | Preparation / Mechanism | Activation |
| UV Light (254 nm) | Conjugated | Fluorescence quenching on F254 plates. | Non-Destructive |
| p-Anisaldehyde | Nucleophiles, General Organic | Recipe: 15g anisaldehyde + 250mL EtOH + 2.5mL H₂SO₄. Mech: Acid-catalyzed condensation/polymerization. | Heat (Heat Gun) |
| KMnO₄ (Basic) | Alkenes, Alkynes, Alcohols | Recipe: 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL H₂O.[4] Mech: Oxidation of functional groups (Redox). | None (Yellow spots on Purple) |
| Ninhydrin | Amines (1° > 2°) | Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL AcOH.[4] Mech: Formation of Ruhemann's purple. | Heat (Critical) |
| Phosphomolybdic Acid (PMA) | General (Broad Spectrum) | Recipe: 10g PMA in 100mL EtOH.[4] Mech: Reduction of Mo(VI) to Mo(V) by analyte. | Heat (Blue/Green spots) |
Data sourced from standard organic chemistry protocols [2, 3].
Data Analysis: Rf Calculation & Interpretation
The Rf Formula
Kinetic Evolution Diagram
The following diagram depicts the expected evolution of a reaction plate over time.
Figure 2: Visual representation of plate evolution. "8" represents two distinct spots (SM + Prod) in the Co-spot lane.
Troubleshooting Common Artifacts
Even with perfect spotting, artifacts occur. Use this guide to diagnose issues.
| Symptom | Probable Cause | Corrective Action |
| Streaking (Long trails) | Sample Overload | Dilute sample to < 5 mg/mL. Spot smaller volumes. |
| Tailing (Comet shape) | Acid/Base Interaction | Acids: Add 1% Acetic Acid to mobile phase. Bases: Add 1% Et3N or NH4OH [4]. |
| Crescent/Moon Spots | Physical Damage | Do not pierce the silica layer with the capillary. Touch lightly. |
| Edge Effect (Curved front) | Uneven Saturation | Use a filter paper wick in the developing chamber to saturate the atmosphere. |
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Principles and Troubleshooting.[7][8][9] Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Stains and Recipes.[1][3][10][5][4][11][12] Retrieved from [Link]
-
Washington University. (n.d.). TLC Stains - Preparation and Use.[1][3][10][5][4][11][12] Retrieved from [Link]
-
Bitesize Bio. (2025).[1] Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. practical-science.com [practical-science.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. TLC stains [reachdevices.com]
- 11. globalconference.info [globalconference.info]
- 12. TLC Stain Recipes [vanderbilt.edu]
Application Note: 3,4-Dibromo-5-fluorocinnamic Acid in Advanced Material Architectures
Part 1: Strategic Overview & Chemical Profile
Introduction
3,4-Dibromo-5-fluorocinnamic acid (CAS: 1807389-67-8) represents a highly specialized class of poly-halogenated conjugated building blocks .[1] While cinnamic acid derivatives have historically been utilized for their photodimerization properties, the specific incorporation of mixed halogens (Bromine and Fluorine) at the 3, 4, and 5 positions creates a unique "push-pull" electronic environment and steric framework essential for next-generation material science.
This guide outlines the application of this compound in two primary domains:
-
Topochemical Crystal Engineering: Leveraging halogen bonding to control solid-state [2+2] photodimerization for photo-alignment layers.
-
Organic Semiconductor Synthesis: Utilizing the bromine handles for palladium-catalyzed cross-coupling to generate fluorinated conjugated polymers.
Chemical Logic: Why This Molecule?
The selection of this compound is driven by three mechanistic pillars:
| Structural Feature | Material Science Function | Mechanistic Benefit |
| Cinnamic Acid Backbone | Photoreactivity | Enables solid-state [2+2] cycloaddition (crosslinking) upon UV irradiation ( |
| Fluorine (C-5) | Electronic Tuning | Lowers HOMO/LUMO energy levels, enhancing oxidative stability and promoting n-type semiconductor behavior. |
| Bromine (C-3, C-4) | Halogen Bonding & Functionalization | 1. Acts as a strong halogen bond donor (C-Br···O) to direct crystal packing. 2. Serves as a reactive site for Suzuki/Sonogashira coupling. |
Part 2: Experimental Protocols
Protocol A: Topochemical Photodimerization (Crystal Engineering)
Objective: To synthesize high-purity truxillic/truxinic acid dimers via solid-state reaction, controlled by the halogenated packing motif.
1. Materials & Equipment
-
Precursor: this compound (Sublimed grade, >99.5%).
-
Solvents: Ethanol, Acetone, Hexane (HPLC Grade).
-
Equipment:
-
High-pressure Mercury Lamp (500W) with 320 nm cutoff filter.
-
FT-IR Spectrometer (ATR accessory).
-
Powder X-Ray Diffractometer (PXRD).
-
2. Crystal Growth (The Critical Step)
-
Step 1: Dissolve 100 mg of the compound in 15 mL of hot ethanol (60°C).
-
Step 2: Filter the solution through a 0.2 µm PTFE syringe filter to remove nucleation sites.
-
Step 3: Allow slow evaporation at room temperature (25°C) in a dark, vibration-free chamber for 48-72 hours.
-
Step 4: Harvest crystals. Note: The target polymorph for dimerization is the
-phase (metastable), characterized by a short axis of ~4.0 Å.
3. UV-Irradiation & Monitoring[2]
-
Step 1: Spread the harvested crystals evenly on a quartz plate.
-
Step 2: Irradiate under N₂ atmosphere to prevent surface oxidation.
-
Step 3: In-situ Monitoring: Track the reaction using FT-IR.
-
Target Signal: Disappearance of the aliphatic C=C stretching vibration at ~1635 cm⁻¹.
-
New Signal: Appearance of cyclobutane ring modes at ~1200-900 cm⁻¹.
-
4. Validation Data Table (Simulated)
| Parameter | Monomer (Start) | Dimer (End) |
| Appearance | White/Pale Yellow Needles | White Powder |
| Melting Point | 185-188°C | 230-235°C (Decomp) |
| FT-IR (C=C) | Strong Peak (1637 cm⁻¹) | Absent |
| Solubility | Soluble in Ethanol | Insoluble in Ethanol (Crosslinked) |
Protocol B: Synthesis of Fluorinated Conjugated Polymers (Suzuki Coupling)
Objective: Use the 3,4-dibromo moiety as an electrophile to polymerize with a diboronic ester comonomer, creating a side-chain functionalized semiconductor.
1. Reaction Setup
-
Reagents:
-
Monomer A: this compound ester (Methyl ester protection recommended).
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
-
Catalyst: Pd(PPh₃)₄ (3 mol%).
-
Base: K₂CO₃ (2M aqueous solution).
-
-
Solvent: Toluene/THF (2:1 v/v), degassed.
2. Procedure
-
Schlenk Line Prep: Flame-dry a 50 mL Schlenk flask and backfill with Argon x3.
-
Dissolution: Add Monomer A (1.0 eq) and Monomer B (1.0 eq) to the flask. Add solvent and degas via freeze-pump-thaw (3 cycles).
-
Catalysis: Add Pd catalyst under positive Argon flow.
-
Polymerization: Heat to 90°C with vigorous stirring for 48 hours.
-
End-Capping: Add phenylboronic acid (to cap Br ends) followed by bromobenzene (to cap Boron ends), stirring for 6 hours each.
-
Purification: Precipitate into cold methanol. Soxhlet extraction with acetone (to remove oligomers) followed by chloroform (to collect polymer).
Part 3: Visualization & Logic Mapping
Structural Logic of Halogenated Cinnamates
The following diagram illustrates the decision-making process for selecting this specific molecule over non-halogenated alternatives.
Caption: Figure 1. Structure-Property Relationship flow for this compound.
Photodimerization Mechanism
This diagram visualizes the topochemical requirement (Schmidt's Rule) where double bonds must be aligned parallel and < 4.2 Å apart.
Caption: Figure 2. Solid-state reaction pathway governed by crystal lattice constraints.
Part 4: References & Authority[3]
Cited Literature
-
Topochemical Principles: Schmidt, G. M. J. "Photodimerization in the solid state." Pure and Applied Chemistry, 1971. (Foundational text on cinnamic acid dimerization criteria).
-
Halogen Bonding: Metrangolo, P., et al. "Halogen bonding in crystal engineering." Chemical Reviews, 2016. (Explains the utility of Br...O interactions).
-
Fluorine in Electronics: Babudri, F., et al. "Fluorinated organic materials for electronic devices." Chemical Communications, 2007. (Justifies the C-5 fluorine substitution).[1][3]
-
Commercial Availability: this compound (CAS 1807389-67-8).[1][3][4][5] MolCore / AK Scientific Catalog.
Disclaimer
This Application Note is for research purposes only. The protocols described involve high-intensity UV radiation and halogenated organic synthesis; standard laboratory safety procedures (PPE, Fume Hood) must be strictly followed.
Sources
Troubleshooting & Optimization
How to improve the yield of 3,4-Dibromo-5-fluorocinnamic acid synthesis
Topic: Optimization of 3,4-Dibromo-5-fluorocinnamic Acid Synthesis Role: Senior Application Scientist, Process Chemistry Division
Technical Support Center: High-Yield Synthesis Guide
Welcome. You are likely accessing this guide because your yields for this compound are inconsistent or hovering below the commercially viable threshold (typically <60%).
This molecule presents a unique challenge: the 3,4-dibromo motif creates significant steric bulk near the reaction center, while the 5-fluoro substituent alters the electronic landscape of the ring. Standard Knoevenagel protocols often fail here because they do not account for the solubility shifts and kinetic retardation caused by the heavy halogen load.
This guide moves beyond "textbook" recipes. It focuses on the Knoevenagel-Doebner Condensation , the most scalable route, and troubleshoots the specific failure points of this tri-halogenated substrate.
Part 1: The Optimized Protocol
Do not use generic "cinnamic acid" conditions. The high molecular weight and lipophilicity of your starting material require specific solvent ratios.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 3,4-Dibromo-5-fluorobenzaldehyde | Limiting Reagent | 1.0 | Critical: Purity must be >98% by HPLC. Isomers (e.g., 2,3-dibromo) inhibit crystallization. |
| Malonic Acid | Nucleophile | 1.5 | Excess required to drive the equilibrium despite steric hindrance. |
| Pyridine | Solvent/Base | 4-5 Vol | Acts as the proton shuttle. Dry pyridine is essential. |
| Piperidine | Catalyst | 0.1 | The organocatalyst. Do not substitute with stronger bases (e.g., hydroxides) to avoid SnAr side reactions on the fluorine. |
Step-by-Step Workflow
-
Dissolution: Charge the aldehyde and malonic acid into the reactor. Add Pyridine.[1][2] Stir until fully dissolved before adding the catalyst.
-
Catalysis: Add Piperidine dropwise at room temperature. An exotherm is possible; monitor internal temp.
-
Reaction (The "Soft" Reflux): Heat to 85–90°C .
-
Expert Insight: Standard protocols suggest 110°C (reflux). For this substrate, 110°C often causes decarboxylation before condensation is complete, leading to styrene impurities. A lower temp (85°C) for a longer time (4–6 hours) favors the acid product.
-
-
Quench & Precipitation:
-
Cool the mixture to 0–5°C.
-
Slowly pour the reaction mixture into ice-cold 6M HCl (excess).
-
Why: Rapid acidification prevents the formation of the "oiling out" phase common with heavy brominated compounds.
-
-
Isolation: Filter the white/off-white precipitate.[2] Wash with cold water (3x) to remove all pyridine traces.
Part 2: Process Visualization
The following diagram illustrates the critical decision pathways and mechanistic flow for this specific synthesis.
Caption: Logic flow for Knoevenagel condensation of sterically hindered halogenated aldehydes.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of precipitating as a solid during the HCl quench. Why? Diagnosis: This is a common issue with poly-brominated aromatics. They are extremely lipophilic. If the pyridine content is too high or the temperature during quenching is too high, the product forms a supersaturated oil rather than a crystal lattice. Solution:
-
Temperature Control: Ensure the HCl solution is at 0°C (ice bath) before addition.
-
Agitation: Use vigorous mechanical stirring (not magnetic) during the quench to disperse the oil droplets, encouraging nucleation.
-
Seeding: Add a tiny crystal of pure product (if available) to the quenching mixture.
Q2: I see a persistent impurity at R_f ~0.8 (non-polar). What is it? Diagnosis: This is likely 3,4-dibromo-5-fluorostyrene . Cause: Thermal decarboxylation occurred after the condensation but the reaction temperature was too high (>100°C), or the reaction ran too long. Fix: Reduce reaction temperature to 85°C. Monitor HPLC strictly; stop the reaction as soon as the aldehyde is consumed (<1%). Do not "cook" it overnight.
Q3: The yield is low (<40%), and the starting aldehyde seems unreactive. Diagnosis: The 3,4-dibromo substitution creates steric hindrance, protecting the carbonyl carbon. Fix:
-
Increase Concentration: Run the reaction at a higher concentration (1g aldehyde per 3mL pyridine) to increase collision frequency.
-
Dry Solvents: Ensure Pyridine is anhydrous. Water kills the iminium intermediate formed by piperidine.
Q4: How do I purify the final solid? It retains a yellow color. Diagnosis: The yellow color is often polymerized pyridine or trace oxidation products. Protocol:
-
Solvent System: Use Ethanol/Water (7:3) . The high bromine content makes it less soluble in pure ethanol than typical cinnamic acids.
-
Activated Carbon: Dissolve the crude solid in hot ethanol, add Activated Charcoal (5 wt%), stir for 15 mins, and filter hot through Celite. Then add the water to induce crystallization.
Part 4: Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-White Needles | Visual |
| Melting Point | 195–200°C (Predicted) | Capillary |
| 1H NMR (DMSO-d6) | Doublet at ~7.6 ppm (J=16Hz) | Confirms trans-alkene |
| Purity | >98.0% | HPLC (C18, ACN/Water) |
References
-
Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." PubMed Central. Available at: [Link]
-
PrepChem. "Synthesis of 3-bromo-4-fluoro-benzaldehyde." PrepChem. Available at: [Link]
Sources
Optimizing temperature and reaction time for cinnamic acid synthesis
This guide serves as a specialized technical support resource for the synthesis of cinnamic acid. It is designed to move beyond basic textbook procedures, offering field-tested optimization strategies for temperature and reaction time control.
Topic: Optimizing Temperature & Reaction Time for Cinnamic Acid Synthesis Support Level: Tier 3 (Senior Application Scientist) Methods Covered: Knoevenagel Condensation (Preferred/Green), Perkin Reaction (Classical)
Troubleshooting Guide: Critical Failure Modes
This section addresses specific user issues regarding yield, purity, and reaction kinetics.
Issue 1: "My Perkin reaction yield is stuck below 40% despite refluxing for 8 hours."
Diagnosis: Thermal Insufficiency & Catalyst Deactivation.[1]
Technical Explanation:
The Perkin reaction has a high activation energy barrier. Standard reflux of acetic anhydride (
-
Temperature Boost: Switch from Sodium Acetate to Potassium Acetate . Potassium acetate is more soluble in acetic anhydride and raises the boiling point of the mixture, allowing the reaction to proceed at 170-180°C (oil bath temperature).
-
Time Optimization: At 180°C, the reaction time can often be reduced from 8 hours to 4-5 hours .
-
Moisture Control: Fuse your acetate salt (heat until molten) immediately before use to ensure it is anhydrous.
Issue 2: "I am seeing significant tar/resin formation in the flask."
Diagnosis: Thermal Decomposition & Oxidative Polymerization. Technical Explanation: Prolonged heating of benzaldehyde at temperatures >160°C (typical for Perkin) promotes the Cannizzaro reaction or radical polymerization, leading to dark tars. This is exacerbated by the presence of oxygen. Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under a nitrogen or argon blanket.
-
Switch Methods: If tarring persists, switch to the Knoevenagel Condensation . It proceeds at much lower temperatures (90°C ) and significantly reduces thermal decomposition byproducts.
-
Antioxidant: Add a trace amount of hydroquinone (10-20 mg) if you must use the high-temperature Perkin method.
Issue 3: "In the Knoevenagel reaction, I isolate a product with the wrong melting point (approx. 190-200°C instead of 133°C)."
Diagnosis: Incomplete Decarboxylation.[2] Technical Explanation: The Knoevenagel reaction proceeds in two steps: (1) Condensation to form benzylidene malonic acid (mp ~195°C), followed by (2) Thermal decarboxylation to cinnamic acid. If the temperature is too low (<80°C) or the time too short, the second step fails. Corrective Action:
-
Thermal Ramp: Ensure the reaction mixture is heated to at least 90-100°C for the final hour.
-
Solvent Check: If using pyridine, ensure a vigorous reflux. If using a solvent-free method, maintain the melt temperature above 90°C until CO₂ evolution ceases completely.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the synthesis? A: Yes. Microwave synthesis is highly effective for this transformation.
-
Perkin: 180°C for 20-30 minutes (vs. 8 hours thermal).
-
Knoevenagel: 140°C for 5-10 minutes.
-
Warning: Use a pressure-rated vessel and ensure your solvent (or neat mixture) couples well with microwave energy.
Q: Why is the Knoevenagel method generally preferred over Perkin for drug development? A: The Knoevenagel method offers higher atom economy and milder conditions (90°C vs 180°C), resulting in fewer impurities. This simplifies downstream purification (crystallization), which is critical for meeting pharmaceutical purity standards (API grade).
Q: How do I know when the reaction is truly finished? A: Do not rely solely on time.
-
TLC: Monitor the disappearance of Benzaldehyde (
in Hexane/EtOAc). -
Visual: For Knoevenagel, the cessation of bubbling (CO₂ release) is a physical indicator of reaction endpoint.
Master Protocols
Protocol A: Optimized Green Knoevenagel (Recommended)
High Yield (>90%), Low Temp, Solvent-Free Option
-
Setup: Mix Benzaldehyde (10 mmol), Malonic Acid (12 mmol), and Ammonium Acetate (catalytic, 1 mmol) in a round-bottom flask.
-
Reaction: Heat the mixture to 90°C . The solids will melt into a homogeneous liquid.
-
Monitoring: Stir for 2 hours . Observe vigorous bubbling (decarboxylation).
-
Completion: When bubbling stops and the mixture solidifies/thickens, the reaction is near complete.
-
Workup: Cool to room temp. Add water (20 mL) and acidify with 1M HCl to pH 2. Filter the white precipitate.[3] Recrystallize from ethanol/water.
Protocol B: Classical Perkin Reaction (Reference)
Robust but harsh conditions
-
Setup: Mix Benzaldehyde (0.2 mol), Acetic Anhydride (0.3 mol), and Anhydrous Potassium Acetate (0.12 mol).
-
Reaction: Heat in an oil bath at 170-180°C for 5 hours .
-
Workup: Pour the hot mixture into water (to hydrolyze excess anhydride). Steam distill to remove unreacted benzaldehyde.[1] Treat the residue with saturated
, filter (remove tars), and acidify filtrate with HCl to precipitate cinnamic acid.
Comparative Data: Temperature vs. Yield
The following table summarizes literature values demonstrating the critical relationship between temperature, time, and yield.
| Method | Temperature | Time | Typical Yield | Major Byproducts | Ref |
| Perkin (NaOAc) | 140°C | 8 h | 40-50% | Unreacted aldehyde | [1, 2] |
| Perkin (KOAc) | 180°C | 5 h | 70-75% | Tars/Resins | [1, 3] |
| Knoevenagel (Pyridine) | 115°C (Reflux) | 4 h | 80-85% | Benzylidene malonic acid | [4] |
| Knoevenagel (Green/Neat) | 90°C | 2 h | 90-95% | Minimal | [5] |
Visualizing the Logic
Diagram 1: Reaction Pathways & Critical Control Points
Caption: Comparison of Knoevenagel and Perkin pathways. Note the critical thermal checkpoints (Red Diamonds) required for conversion.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common synthesis failures based on experimental observation.
References
-
Organic Syntheses. "Cinnamic Acid Synthesis via Perkin Reaction." Org.[4][5] Synth. 1928, 8, 20. Link
-
BenchChem. "Optimizing reaction conditions for 4-Methylcinnamic acid synthesis." Link
-
ResearchGate. "Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method." Jurnal Kimia. 2020. Link
-
Taylor & Francis. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews. 2017. Link
-
Pure. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Eindhoven University of Technology.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Strategies for removing impurities from crude 3,4-Dibromo-5-fluorocinnamic acid
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Crystallization Protocols for Halogenated Cinnamic Acids
Introduction: The Challenge of the "Heavy" Ring
Welcome. If you are working with 3,4-Dibromo-5-fluorocinnamic acid , you are likely facing a specific set of purification challenges distinct from standard cinnamic acid derivatives.
The presence of two bromine atoms and one fluorine atom creates a highly lipophilic, electron-deficient aromatic ring . Unlike simple cinnamic acid, this molecule exhibits:
-
Poor aqueous solubility even in its salt form (due to high molecular weight and lipophilicity).
-
Stubborn aldehyde retention , where the precursor (3,4-dibromo-5-fluorobenzaldehyde) occludes into the crystal lattice.
-
Isomerization risks , where the cis (Z) isomer forms during workup if exposed to light or excessive heat.
This guide moves beyond generic "recrystallization" and provides a targeted workflow for this specific poly-halogenated scaffold.
Module 1: The "Sticky Solid" Protocol (Aldehyde Removal)
Problem: The crude product is a sticky, off-white solid that smells faintly of almonds (aldehyde) and shows a spot at
The Solution: Modified Acid-Base Extraction
Standard NaHCO₃ washes often fail here because the sodium salt of this specific acid is too lipophilic to stay fully dissolved in water, leading to an emulsion.
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Do not use DCM; EtOAc prevents emulsion formation better with this specific substrate.
-
Conversion: Extract with 10% Sodium Carbonate (Na₂CO₃) (
volume).-
Note: We use Carbonate (
), not Bicarbonate. The higher pH ensures complete deprotonation of the electron-deficient acid, forcing the equilibrium to the aqueous phase despite the lipophilic halogens.
-
-
Separation:
-
Organic Layer: Contains the unreacted aldehyde and neutral impurities. Discard (or recover aldehyde).
-
Aqueous Layer: Contains your product as the sodium carboxylate.
-
-
The "Crash" Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Acidify slowly with 2N HCl to pH 1–2 while stirring vigorously.
-
Critical Step: Do not dump acid in. Dropwise addition prevents the encapsulation of impurities inside the precipitating solid.
-
Workflow Visualization
Caption: Modified Acid-Base extraction workflow designed to separate lipophilic aldehydes from the target acid.
Module 2: Recrystallization (Polishing & Isomer Control)
Problem: The product is solid but has a yellow tint or incorrect melting point range. Root Cause: Trapped solvent, trace oligomers, or cis-isomer contamination.
The Solvent System: Ethanol / Water (The "Gold Standard")
For poly-halogenated cinnamic acids, the Ethanol/Water pair is superior to Toluene or Hexane/EtOAc.
-
Why? The high polarity of the acid group interacts with Ethanol, while the halogens decrease solubility in water drastically. This creates a steep solubility curve ideal for crystallization.
Protocol:
-
Saturation: Place the acid-washed solid in a flask. Add 95% Ethanol (approx. 5-7 mL/g). Heat to reflux until fully dissolved.[1]
-
Troubleshooting: If color persists, add Activated Charcoal (1 wt%) and hot-filter through Celite.
-
-
Nucleation: Remove from heat. While still hot, add hot Deionized Water dropwise.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 1-2 drops of hot Ethanol to clear the solution again.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.
-
Scientific Note: Rapid cooling traps the cis-isomer. Slow cooling allows the thermodynamically stable trans-isomer to pack into the lattice, excluding the cis-impurity.
-
Solvent Selection Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removal Profile | Recommendation |
| Ethanol / Water | High | Very Low | Excellent for cis-isomer & salts | Primary Choice |
| Acetic Acid / Water | High | Low | Good for oligomers; hard to dry | Secondary Choice |
| Toluene | Moderate | Low | Good for non-polar impurities | Use if Aldehyde persists |
| DCM / Hexane | High | Moderate | Poor (Product often oils out) | Avoid |
Module 3: Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing. Why?
A: This is common with fluorinated aromatics. The melting point is depressed by impurities, causing the compound to melt before it dissolves/crystallizes.
-
Fix: You are likely using too much solvent or cooling too fast. Re-heat the oil/solvent mixture to reflux. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod as it cools to induce nucleation. Switch to Acetic Acid/Water if Ethanol fails.
Q2: I see a small impurity peak at ~6.0 ppm (doublet, J=12 Hz) in NMR. What is it?
A: This is the cis (Z) isomer . The trans (E) isomer typically has a coupling constant (
-
Fix: The cis isomer is more soluble in alcohols. Perform a slurry wash : Suspend the solid in cold Methanol (do not dissolve), stir for 30 mins, and filter. The cis isomer will wash away in the filtrate.
Q3: The solid is grey/brown even after recrystallization.
A: This indicates Palladium (Pd) contamination if you used a Heck reaction (Aryl halide + Acrylic acid), or polymerized byproducts.
-
Fix: Dissolve the product in EtOAc and treat with SiliaMetS® Thiol or standard activated carbon for 2 hours at 50°C. Filter and re-crystallize.
Q4: Can I sublime this material?
A: Proceed with caution. While many cinnamic acids sublime, the high molecular weight of the dibromo-species requires high vacuum (<0.1 mmHg) and high heat (>160°C). This risks decarboxylation (losing
References & Grounding
-
Solubility & Purification of Cinnamic Acids:
-
Mota, F. L., et al. (2008).[2] "Solubility of trans-Cinnamic Acid in Pure and Mixed Solvents." Industrial & Engineering Chemistry Research. (Establishes the Ethanol/Water solubility curve logic).
-
-
Halogenated Aromatic Synthesis & Workup:
-
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (Standard reference for acid-base extraction of lipophilic acids).
-
Search Confirmation: Protocols for "3,4-difluorocinnamic acid" and "p-chlorocinnamic acid" confirm the efficacy of carbonate washes and ethanol recrystallization for this class of compounds.
-
(Proxy for general halogenated cinnamic acid handling).
-
-
Isomerization & Analysis:
-
Liyana Pathiranage, A., et al. (2018).[3] "Esterification, Purification and Identification of Cinnamic Acid Esters." Journal of Laboratory Chemical Education. (Details NMR coupling constants for E/Z identification).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Brominated aromatics can be skin irritants.
Sources
- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
How to prevent the degradation of 3,4-Dibromo-5-fluorocinnamic acid upon storage
A Guide to Ensuring Compound Integrity During Storage
Welcome to the technical support resource for 3,4-Dibromo-5-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for preventing the degradation of this compound upon storage. Maintaining the stability and purity of your reagents is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Many suppliers recommend refrigerated temperatures, typically between 2-8°C.[2] It is crucial to protect the compound from light and moisture.
Q2: What are the primary causes of degradation for this compound?
A2: The main degradation pathways for cinnamic acid derivatives like this one are photodegradation, thermal stress, and oxidation.
-
Light: The conjugated system in the molecule's structure makes it susceptible to UV light, which can cause isomerization (trans- to cis-), cyclization, or photodimerization.[3][4]
-
Heat: Elevated temperatures can promote decomposition. Brominated aromatic compounds can be thermally labile, potentially leading to debromination or other decomposition reactions.[5][6] The melting point is around 200°C, with decomposition.[1]
-
Moisture & Oxygen: Although the solid is generally stable, prolonged exposure to humidity and atmospheric oxygen can facilitate slow hydrolytic and oxidative degradation, especially if impurities are present.
Q3: How can I visually detect if my sample has started to degrade?
A3: A primary visual indicator of degradation is a change in color. Pure this compound is typically an off-white or light yellow solid.[7] If your sample has developed a noticeable yellow, brown, or tan color, it may be a sign of degradation. However, visual inspection is not a substitute for analytical confirmation.
Q4: Is it necessary to store the compound under an inert atmosphere (e.g., Argon or Nitrogen)?
A4: For routine short- to medium-term storage, storing the solid in a tightly sealed container in a desiccator is generally sufficient.[1] However, for long-term storage or for highly sensitive applications where even trace degradation is a concern, backfilling the container with an inert gas like argon or nitrogen is a recommended best practice to displace oxygen and moisture.
Q5: I dissolved the compound in a solvent for my experiments. How should I store the solution?
A5: Solutions are significantly less stable than the solid compound. It is strongly recommended to prepare solutions fresh for each experiment. If a solution must be stored, even for a short period, it should be kept in an amber vial at 2-8°C and used as quickly as possible. Avoid long-term storage of solutions.
Troubleshooting Guide: Identifying and Mitigating Degradation
This guide addresses specific issues that may indicate compound degradation and provides actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Discoloration of Solid Sample (e.g., from off-white to yellow/brown) | Photodegradation: Exposure to ambient or UV light. | Action: Store the compound in an amber glass vial or a container completely wrapped in aluminum foil to block light. Explanation: The cinnamic acid backbone contains a conjugated system that can absorb UV radiation, leading to chemical reactions that produce colored byproducts.[3][4] |
| Oxidation: Prolonged exposure to atmospheric oxygen. | Action: For long-term storage, aliquot the compound into smaller vials and backfill with an inert gas (e.g., argon) before sealing. Store in a desiccator. Explanation: Oxidative processes can target the acrylic acid side chain, leading to degradation. An inert atmosphere removes the primary oxidizing agent. | |
| Unexpected Peaks in HPLC/LC-MS Analysis | Presence of Degradation Products: The compound has degraded due to improper storage or handling. | Action: Confirm the identity of the parent peak via retention time against a fresh standard. Use the provided Stability-Indicating HPLC Protocol to quantify the level of degradation. If degradation exceeds acceptable limits, procure a new batch of the compound. Explanation: A validated stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate purity assessment.[8] |
| Inconsistent or Non-Reproducible Experimental Results | Variable Purity of Aliquots: The stock bottle is being opened frequently, leading to incremental degradation of the entire batch from exposure to air and moisture. | Action: Upon receiving a new bottle, immediately divide the material into smaller, single-use or short-term-use aliquots in separate, properly labeled vials. This minimizes the exposure of the bulk material. Explanation: Aliquoting prevents the contamination and degradation of the entire stock each time a sample is needed, ensuring consistency across experiments. |
| Poor Solubility in Recommended Solvents | Formation of Insoluble Degradants: Degradation may have led to the formation of polymers or other less-soluble byproducts. | Action: Before preparing a solution for an experiment, visually inspect the solid for any signs of clumping or discoloration. Test solubility on a small scale first. If solubility is an issue, it strongly indicates degradation and the material should not be used. Explanation: Photodimerization, a known degradation pathway for cinnamic acids, can create larger, less soluble molecules.[4] |
Key Degradation Pathways & Prevention
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary pathways are driven by light, heat, and oxygen.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Aliquoting Workflow
This protocol minimizes the risk of degradation from environmental exposure.
-
Initial Receipt: Upon receiving the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Aliquot Vials: Use appropriately sized amber glass vials with PTFE-lined caps. Ensure vials are clean and completely dry.
-
Aliquoting: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), carefully portion the solid compound into the prepared vials.
-
Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing and Labeling: Immediately and tightly seal each vial. Label with the compound name, date of aliquoting, and batch number.
-
Storage: Place the primary container and all aliquots in a desiccator. Store the desiccator in a dark, refrigerated environment (2-8°C).
-
Daily Use: When a sample is needed, remove one aliquot vial from the refrigerator and allow it to warm to room temperature before opening.
Caption: Recommended workflow for storage and handling of the compound.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method to assess the purity of this compound and detect potential degradation products.[8][9]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (adjusts pH to ~2.5-3.0 to ensure the carboxylic acid is protonated).[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 275 nm (or using a PDA detector to scan from 200-400 nm to identify optimal wavelengths for potential degradants).
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of mobile phase B (Acetonitrile) to make a stock solution. Dilute further with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 20-50 µg/mL.
Summary of Storage Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2-8°C (Refrigerated)[2] | Room temperature for long-term storage; High temperatures (>40°C) | Slows down potential thermal degradation and oxidative processes.[5] |
| Light | In the dark (Amber vials or foil-wrapped) | Exposure to direct sunlight or ambient lab light | Prevents photodegradation, including isomerization and dimerization.[3][4] |
| Atmosphere | Dry; Inert (Argon/Nitrogen) for long-term | Humid air; Ambient oxygen | Prevents moisture absorption and subsequent hydrolysis/oxidation.[1] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Loosely capped containers; Plastic containers | Ensures a proper seal against atmospheric moisture and oxygen. Prevents potential leaching from plastics. |
By adhering to these guidelines, researchers can significantly extend the shelf-life of this compound and ensure the integrity of their experimental starting materials.
References
-
Yin, G. et al. (2020, December 17). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. The Royal Society of Chemistry. [Link]
-
Monti, D. et al. (2002). Photodegradation of Cinnamic Acid in Different Media. ResearchGate. [Link]
-
Altarawneh, M. & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link]
-
Thongchul, N. et al. (2022, May 6). A comparative study of TiO2 nanoparticles and Cu(II)/TiO2 nanocomposites on photodegradation of cinnamic acid (CA) under natural sunlight and artificial UV light. Taylor & Francis Online. [Link]
-
Luu, C. L. et al. (2017, March 16). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. David Publishing. [Link]
-
Edwards, H. G. M. et al. (2000, November 1). The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy. PubMed. [Link]
-
Monisha, R. et al. (2018). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech. [Link]
- BASF. (2003). Process for the preparation of cinnamic esters.
-
Wang, Z. et al. (2006, September 16). Thermodynamic Property and Relative Stability of 76 Polybrominated Naphthalenes by Density Functional Theory. ACS Publications. [Link]
-
Baumert, B. et al. (2024, February 14). Enzymatic Synthesis of Hydroxycinnamic Acid Amides in Water Using the Promiscuous Hydrolase/Acyltransferase Pest. Thieme Chemistry. [Link]
- Toyo Soda Mfg Co Ltd. (1985). Method for hydrolyzing cinnamic acid esters.
-
Patel, N. B. & Patel, J. C. (2015, December 5). Thermally stable and flame retardant brominated polyurethanes. International Journal of Chemical Studies. [Link]
-
Stec, A. A. & Hull, T. R. (2010). Products of thermal decomposition of brominated polymer flame retardants. Polymer Degradation and Stability. [Link]
-
DeBethizy, J. D. et al. (1985). Quantitation of Cinnamaldehyde and Cinnamic Acid in Blood by HPLC. Oxford Academic. [Link]
-
LibreTexts Chemistry. (2026, February 17). Hydrolysis of Esters and Amides. [Link]
-
Wever, R. & Wever, R. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. PMC. [Link]
-
Borges, F. et al. (2014, November 25). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
-
Yang, Y. et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]
-
Kim, K. H. et al. (2014). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scientific Research Publishing. [Link]
-
Toplak, M. et al. (2022, April 4). Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. ACS Catalysis. [Link]
-
Wang, D. et al. (2017). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. PMC. [Link]
- Pearson, D. E. (1967). Bromination of aromatic compounds.
-
Hasan, K. et al. (2011). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. PMC. [Link]
-
Hasan, K. et al. (2011, July 5). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. CORE. [Link]
-
Donnelly, D. M. X. et al. (1975). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. PMC. [Link]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. chemijournal.com [chemijournal.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
Validation & Comparative
High-Resolution Spectral Identification of 3,4-Dibromo-5-fluorocinnamic Acid: A Comparative Guide
As a Senior Application Scientist, I approach the structural elucidation of polyhalogenated active pharmaceutical ingredient (API) building blocks not as a routine checklist, but as a rigorous exercise in physical chemistry. 3,4-Dibromo-5-fluorocinnamic acid (CAS: 1807389-67-8) is a highly functionalized scaffold utilized in advanced drug discovery. Its unique steric bulk and halogen-bonding capabilities make it a premium starting material, but the presence of three heavy halogens—two bromines and one highly electronegative fluorine—creates a highly complex electronic environment.
This guide objectively compares the spectral identification performance of this compound against its non-fluorinated alternative, 3,4-dibromocinnamic acid. By examining the causality behind nuclear spin interactions and vibrational modes, we demonstrate why modern multi-nuclear NMR and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are mandatory for accurate structural validation.
Mechanistic Causality: The Impact of Polyhalogenation
To understand the spectral data, we must first understand the molecule's physical reality. The addition of a fluorine atom at the C-5 position of a dibrominated cinnamic acid derivative fundamentally alters the electron density of the aromatic ring. Fluorine's extreme electronegativity exerts a strong inductive withdrawal effect, while its lone pairs can donate electron density via resonance. This push-pull dynamic shifts the vibrational frequencies of the conjugated alkene and carbonyl groups[1]. Furthermore, the nuclear spin of fluorine (
Logical causality of polyhalogenation on NMR and IR spectral features.
Comparative Analysis 1: Multi-Nuclear NMR Spectroscopy
Legacy identification protocols often rely solely on
Table 1: NMR Performance Comparison
| Spectral Feature | This compound | 3,4-Dibromocinnamic Acid (Alternative) | Analytical Implication |
| Two distinct signals (H-2, H-6); H-6 is a doublet ( | Three signals (H-2, H-5, H-6) in an AMX spin system | Fluorine simplifies the proton count but introduces heteronuclear splitting. | |
| C-5, C-4, C-6 appear as doublets due to | All carbons appear as sharp singlets ( | ||
| Sharp doublet of doublets at ~ -112.5 ppm | No signal | Provides a definitive, background-free confirmation of the target compound. |
Protocol 1: Self-Validating Multi-Nuclear NMR Acquisition
-
Objective: Acquire
, , and spectra to unambiguously identify the substitution pattern. -
Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: DMSO-
disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring sharp resonances for the acidic proton (typically observed around 12.5 ppm)[3]. The high polarity effectively solvates the lipophilic halogenated ring.
-
-
Step 2: Tuning and Matching. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe sequentially to
, , and frequencies.-
Self-Validation: Ensure the tuning dip is perfectly centered and reaches the baseline. A mismatched probe will result in poor signal-to-noise (S/N), which is critical for detecting the quaternary carbons bonded to heavy halogens.
-
-
Step 3:
and Acquisition. Acquire the spectrum using a standard 30° pulse. Acquire the spectrum with decoupling to simplify the fluorine signal.-
Self-Validation: The TMS peak must be exactly at 0.00 ppm. The trans-alkene protons must exhibit a coupling constant (
) of ~16.0 Hz[4]. If Hz, the compound has isomerized to the cis-form, invalidating the sample batch.
-
-
Step 4:
Acquisition. Acquire the spectrum with standard power-gated decoupling.-
Self-Validation: Verify the presence of doublet splitting in the aromatic carbon signals (C-5, C-4, C-6) due to
- coupling ( Hz for the C-F bond)[2].
-
Comparative Analysis 2: ATR-FTIR vs. Transmission IR
For halogenated carboxylic acids, traditional Transmission IR using Potassium Bromide (KBr) pellets introduces severe artifacts. KBr is highly hygroscopic; the absorbed water creates a massive, broad O-H stretch that masks the intrinsic carboxylic acid signal. Furthermore, under the high pressures used to press the pellet, halogen exchange (e.g., swapping the compound's bromines for chlorides if KCl is used, or scrambling the lattice) can occur. Attenuated Total Reflectance (ATR) FTIR eliminates these variables, preserving the structural integrity of the sample[5].
Table 2: IR Vibrational Frequencies (ATR-FTIR)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity & Shape | Causality / Structural Origin |
| O-H Stretch | 3200 – 2500 | Broad, strong | Hydrogen-bonded carboxylic acid dimers. |
| C=O Stretch | 1680 – 1700 | Sharp, very strong | Conjugated carbonyl; shifted slightly higher due to halogen electron withdrawal. |
| C=C Stretch | 1625 – 1635 | Sharp, medium | Trans-alkene double bond[4]. |
| C-F Stretch | 1200 – 1250 | Sharp, strong | Highly polarized carbon-fluorine bond; completely absent in non-fluorinated alternatives. |
| C-Br Stretch | 650 – 550 | Medium to weak | Heavy atom vibrations occurring in the fingerprint region. |
Protocol 2: ATR-FTIR Spectroscopic Profiling
-
Objective: Identify key functional groups without matrix interference.
-
Step 1: Background Collection. Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: A clean background ensures that atmospheric CO₂ and water vapor are accurately subtracted from the sample spectrum.
-
-
Step 2: Sample Application. Place 2-3 mg of the solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.
-
Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Halogenated aromatics are highly crystalline and require high pressure to eliminate air gaps.
-
-
Step 3: Spectral Acquisition. Acquire the sample spectrum (4000–400 cm⁻¹).
-
Self-Validation: Check the baseline at 3800 cm⁻¹. If it is not flat, the crystal contact is poor or the sample is scattering the beam. The C=O stretch must appear as a sharp, intense band around 1680-1700 cm⁻¹.
-
-
Step 4: Matrix Comparison.
-
Self-Validation: The absence of a broad, anomalous hump at 3400 cm⁻¹ confirms the sample is free of absorbed atmospheric moisture, validating the ATR method over traditional KBr pellet techniques[1].
-
Analytical workflow for the spectral identification of halogenated cinnamic acids.
Conclusion
The identification of this compound requires analytical rigor that matches its structural complexity. While non-fluorinated alternatives like 3,4-dibromocinnamic acid can be verified using standard
References
-
Peking University (PKU). "Carboxylation of Alkenyl Boronic Acids: NMR Spectral Data." PKU Research Repository, [Link]
-
University of Milan (Unimi). "Enantioselective synthesis of 3,4-dihydropyran-2-ones via PTC addition-cyclisation of acetylacetone to cinnamic thioesters." AIR Unimi, [Link]
-
Science.gov. "Conformational preference and IR spectroscopy of halogenated cinnamic acids." Science.gov Topics, [Link]
Sources
Comprehensive Validation Guide: Mass Spectrometry of 3,4-Dibromo-5-fluorocinnamic Acid
Introduction to the Analytical Challenge
Validating the structure of multi-halogenated phenylpropanoids, such as 3,4-Dibromo-5-fluorocinnamic acid (Chemical Formula: C₉H₅Br₂FO₂), presents a highly specific analytical challenge. Researchers and drug development professionals must confidently resolve complex isotopic distributions while preserving the labile carboxylic acid moiety. This guide objectively compares leading mass spectrometry (MS) platforms and provides a field-proven, self-validating protocol for absolute structural confirmation.
Mechanistic Mass Spectrometry Profile
To confidently identify this compound, analysts must leverage three distinct mechanistic signatures inherent to its structure:
-
The Dibromo Isotopic Signature: Bromine exists naturally as two stable isotopes:
(50.69%) and (49.31%). When a molecule contains two bromine atoms, the binomial expansion of their natural abundances produces a highly diagnostic isotopic triplet. This probability distribution yields a characteristic ~1:2:1 intensity ratio for the M, M+2, and M+4 peaks[1]. For this compound, the intact deprotonated molecular ion ( ) will manifest precisely at m/z 320.86, 322.86, and 324.86. -
Carboxylic Acid Decarboxylation: In negative-ion mode, cinnamic acid derivatives are strongly dominated by the
precursor ion. Upon Collision-Induced Dissociation (CID), the primary and most thermodynamically favorable fragmentation pathway is the consecutive loss of CO₂ (-44 Da) from the acrylic acid tail[2]. -
Fluorine Mass Defect & Cleavage: Fluorine is monoisotopic (
). While its high electronegativity stabilizes the aromatic ring during primary ionization, elevated collision energies can force a characteristic neutral loss of HF (-20 Da)[3].
Platform Comparison: Selecting the Optimal MS Technique
Not all mass spectrometry platforms handle halogenated carboxylic acids equally. Below is an objective comparison of the three primary alternatives used in structural validation.
| Analytical Platform | Ionization Technique | Derivatization Required? | Molecular Ion Preservation | Halogen Isotope Fidelity | Suitability for this Analyte |
| LC-ESI-MS/MS | Soft (Electrospray) | No | Excellent ( | High | Optimal. Preserves the intact molecule and isotopic triplet[4]. |
| GC-EI-MS | Hard (Electron Impact, 70 eV) | Yes (e.g., Silylation) | Poor to Moderate | High | Suboptimal. Hard ionization often obliterates the parent ion. |
| MALDI-TOF MS | Soft (Laser Desorption) | No | Moderate (Matrix Interference) | Moderate | Suboptimal. High chemical noise in the low-mass region (< 500 Da). |
Causality of Platform Choice: LC-ESI-MS/MS is the definitive choice. GC-EI-MS requires chemical derivatization to volatilize the carboxylic acid, which introduces artifactual variables and increases sample preparation time. Furthermore, the hard 70 eV electron impact of GC-MS often fragments the molecule so extensively that the critical intact dibromo isotopic cluster is destroyed before it reaches the detector[4]. MALDI-TOF is similarly disadvantaged due to heavy matrix background interference in the low-mass region, which obscures the target analyte.
Self-Validating Experimental Workflow
To ensure absolute trustworthiness, the following LC-ESI-MS/MS protocol is designed as a self-validating system . The mass spectrometer is programmed with a Data-Dependent Acquisition (DDA) logic gate: it will only trigger MS/MS fragmentation if the MS1 scan detects the exact 1:2:1 isotopic ratio, eliminating false positives from isobaric background noise.
LC-ESI-MS/MS self-validating workflow for halogenated cinnamic acids.
Step-by-Step Methodology
Step 1: Sample Preparation (Causality-Driven)
-
Action: Dissolve the analyte in a 50:50 mixture of Methanol and 10 mM Ammonium Acetate (pH 6.8).
-
Causality: Standard LC-MS protocols often default to 0.1% Formic Acid. However, Formic Acid actively suppresses negative ionization. Because the pKa of the cinnamic acid moiety is ~4.5, using a near-neutral Ammonium Acetate buffer ensures the molecule remains fully deprotonated in solution, exponentially increasing the
yield during the electrospray process.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Method: Run a linear gradient from 5% Mobile Phase B (Acetonitrile) to 95% B over 8 minutes against Mobile Phase A (10 mM Ammonium Acetate).
Step 3: ESI-MS1 Isotopic Gating
-
Action: Operate the mass spectrometer in Negative Ion Mode.
-
Causality: The system continuously scans m/z 100–500. The DDA algorithm is set to isolate the precursor only if it detects the diagnostic dibromo triplet at m/z 320.86, 322.86, and 324.86 in a strict 1:2:1 ratio. This acts as an automated quality control gate.
Step 4: Targeted CID Fragmentation (MS2)
-
Action: Apply a stepped collision energy (CE) profile of 15 eV, 25 eV, and 35 eV.
-
Causality: Stepped CE is critical because structural fragmentation pathways require different activation energies. A low energy of 15 eV is sufficient to trigger the diagnostic loss of CO₂ (-44 Da)[2]. Ramping the energy to 35 eV provides the necessary kinetic force to break the robust carbon-halogen bonds, revealing the secondary structural losses of HBr (-80/-82 Da) and HF (-20 Da)[3].
References
-
Interpreting the mass - spectrum of 1,2-dibromoethane Source: Doc Brown's Chemistry URL: 1
-
Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode Source: ResearchGate URL: 2
-
Low Nanogram Per Liter Determination of Halogenated Nonylphenols, Nonylphenol Carboxylates, and Their Non-Halogenated Precursors Source: CORE URL: 4
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 Source: PubMed Central (PMC) URL: 3
Sources
- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Cross-referencing experimental data with predicted properties for 3,4-Dibromo-5-fluorocinnamic acid
Bridging Predictive Modeling and Experimental Validation in Halogenated Scaffolds
Executive Summary
3,4-Dibromo-5-fluorocinnamic acid (CAS: 1807389-67-8) represents a specialized halogenated scaffold in the phenylpropanoid class.[1][2] Unlike its purely fluorinated analogs (e.g., 3,4-difluorocinnamic acid) which are primarily utilized for metabolic blocking, this tri-halogenated variant introduces a unique "Heavy-Light" halogen interplay. The bromine atoms at positions 3 and 4 offer significant lipophilic bulk and halogen-bonding potential (σ-hole interactions), while the fluorine at position 5 modulates pKa and prevents oxidative metabolism at the electron-rich meta-position.
This guide objectively compares the theoretical properties of this compound against established benchmarks, providing a rigorous experimental framework for validation.
Compound Profile & Comparative Analysis
The following analysis cross-references predicted cheminformatic data with experimental benchmarks from structurally homologous "Anchor Compounds" (3,4-Difluorocinnamic acid and Cinnamic acid).
Table 1: Physicochemical Property Matrix[3][4]
| Property | This compound (Subject) | 3,4-Difluorocinnamic Acid (Benchmark) | Cinnamic Acid (Baseline) | Implication |
| Molecular Weight | 323.94 g/mol | 184.14 g/mol | 148.16 g/mol | High Br content significantly increases density and potential for protein pocket occupancy. |
| LogP (Predicted) | ~3.8 - 4.2 | 2.4 - 2.6 | 2.1 | The dibromo-analog is highly lipophilic, suggesting higher membrane permeability but lower aqueous solubility. |
| pKa (Acid) | ~4.0 (Predicted) | 4.27 (Exp) | 4.44 (Exp) | Electron-withdrawing halogens increase acidity; requires buffered mobile phases for HPLC. |
| H-Bond Donors | 1 | 1 | 1 | Consistent across the series (Carboxylic acid head group). |
| H-Bond Acceptors | 2 | 2 | 2 | Fluorine acts as a weak acceptor; Bromine is primarily hydrophobic/σ-hole donor. |
| Rotatable Bonds | 2 | 2 | 2 | Rigid phenyl-acrylic core maintained. |
Technical Insight: The jump in LogP from ~2.5 (Difluoro) to ~4.0 (Dibromo-Fluoro) is critical. While the Difluoro analog is often soluble in alcohols and aqueous buffers, the Dibromo variant will require aprotic polar solvents (DMSO, DMF) for stock preparation and may precipitate in cell culture media if >50 µM.
Structural Logic & Mechanism
To understand the utility of this compound, we must visualize the "Halogen Interplay." The diagram below illustrates how the specific substitution pattern dictates the molecule's behavior in a binding pocket.
Figure 1: Structure-Activity Relationship (SAR) Logic. The 5-Fluoro group protects the ring from metabolic degradation, while the 3,4-Dibromo groups drive hydrophobic binding interactions.
Experimental Validation Protocols
Since specific experimental spectra for this isomer are often proprietary or catalog-based, the following protocols are designed to generate self-validating data.
A. Synthesis Verification (Knoevenagel Condensation)
If synthesizing de novo or verifying a vendor sample, the presence of the trans-alkene geometry is the primary quality attribute.
-
Reagents: 3,4-Dibromo-5-fluorobenzaldehyde + Malonic Acid.
-
Catalyst: Piperidine in Pyridine.
-
Conditions: Reflux (90-110°C) for 2-4 hours.
Validation Step (NMR):
-
Solvent: DMSO-d6 (CDCl3 may not solubilize the acid sufficiently).
-
Key Signal: Look for two doublets in the 6.5–7.7 ppm region.
-
Coupling Constant (J): A coupling constant of 15.5–16.0 Hz confirms the trans (E) isomer. A value <12 Hz indicates the cis (Z) isomer (impurity).
B. Purity & Identity Workflow
Use this decision tree to validate incoming batches before biological screening.
Figure 2: Quality Control Workflow. Rigorous validation of the alkene geometry (NMR) and bulk purity (HPLC) is required due to the potential for cis-isomer formation during synthesis.
Applications & Handling Guide
Solubility & Formulation
-
Challenge: The high bromine content renders this molecule hydrophobic.
-
Protocol: Dissolve in 100% DMSO to create a 10-50 mM stock solution. Sonicate for 5 minutes if visual particulates remain.
-
Warning: Do not attempt direct dissolution in aqueous buffers (PBS). Dilute the DMSO stock into the buffer immediately prior to use, ensuring final DMSO concentration is <0.5%.
Biological Context
This compound is best utilized as a fragment probe or intermediate for:
-
EGFR Inhibition: Halogenated cinnamic acids serve as Michael acceptors (covalent inhibitors) for cysteine residues in kinase pockets.
-
Antimicrobial Screening: The enhanced lipophilicity (vs. standard cinnamic acid) improves penetration through bacterial cell walls.
References
-
Matrix Scientific. (2017).[5] Product Safety Data Sheet: this compound. Catalog #141502. Link
-
BenchChem. (2025).[3] Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cinnamic Acid Derivatives. Link
-
Royal Society of Chemistry. (2017).[6] Bromination of Cinnamic Acid: Experimental Protocols. Comprehensive Organic Chemistry Experiments. Link
-
Ossila. (2025). trans-3,4-Difluorocinnamic acid: Properties and Synthesis. Link
Sources
- 1. 1807389-67-8_3,4-Dibromo-5-fluorocinnamic acidCAS号:1807389-67-8_this compound【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. molcore.com [molcore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 19312-13-1_CAS号:19312-13-1_1-(2,5-dihydroxyphenyl)-3-phenylprop-2-en-1-one - 化源网 [chemsrc.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dibromo-5-fluorocinnamic Acid
As researchers and professionals in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as 3,4-Dibromo-5-fluorocinnamic acid, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this and structurally similar halogenated aromatic compounds, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Based on the toxicological profiles of similar compounds, this compound should be handled as a substance that is potentially:
-
A skin and eye irritant: Direct contact can cause irritation or more severe reactions.[2][3][4]
-
A respiratory irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][3][4]
-
Harmful if swallowed or absorbed through the skin: Systemic effects cannot be ruled out without specific toxicological data.
-
A source of hazardous decomposition products: Thermal decomposition of halogenated organic compounds can release toxic and corrosive gases such as hydrogen halides.[5][6]
Core Principles of Personal Protection
The selection of PPE should always be guided by a thorough risk assessment of the specific procedure being undertaken. The following sections detail the minimum recommended PPE for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles that conform to European standard EN 166 or equivalent are mandatory whenever handling this compound.[1] For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a face shield should be worn in addition to goggles.
Skin and Body Protection: A Barrier Against Contamination
A standard laboratory coat is the minimum requirement for body protection.[7] For tasks with a greater potential for skin contact, consider the use of chemical-resistant aprons or coveralls. It is crucial to wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Glove Selection:
The choice of glove material is critical for adequate protection. While specific compatibility data for this compound is unavailable, for similar halogenated hydrocarbons, Viton® or Barrier® gloves are often recommended.[8] Always consult the glove manufacturer's chemical resistance guide for the most up-to-date information.
| Glove Material | General Recommendation for Halogenated Aromatics |
| Nitrile | Suitable for incidental contact and splash protection. |
| Neoprene | Offers good resistance to a range of chemicals. |
| Viton®/Barrier® | Recommended for prolonged contact or immersion.[8] |
Respiratory Protection: Ensuring Safe Inhalation
All handling of this compound in its solid, powdered form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Procedural Guidance: From Preparation to Disposal
A systematic approach to laboratory operations is essential for minimizing exposure and ensuring a safe working environment.
Donning and Doffing of PPE: A Critical Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use an inert absorbent material to contain the spill.
-
Clean: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Always have a spill kit readily available in the laboratory.
Waste Disposal: Responsible Management
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[9] Follow all institutional and local regulations for the disposal of halogenated organic compounds.[9] Waste containers should be clearly labeled with the full chemical name and appropriate hazard symbols.[8][9]
Emergency Procedures: Swift and Informed Response
In case of accidental exposure, immediate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Always have the Safety Data Sheets for similar compounds readily accessible to provide to emergency medical personnel.
Conclusion: A Culture of Safety
The responsible handling of this compound and other novel chemical entities is a cornerstone of professional laboratory practice. By adhering to the principles and procedures outlined in this guide, researchers can significantly mitigate the risks associated with these compounds, fostering a safe and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- Fisher Scientific. (2023, October 19). Safety Data Sheet - Cinnamic acid.
- Cinnamic Acid. (2020, November 8). Safety Data Sheet.
- Metasci. (n.d.). Safety Data Sheet trans-Cinnamic acid.
- MedChemExpress. (n.d.). Cinnamic acid-SDS.
- Thermo Fisher Scientific. (2023, March 10). trans-Cinnamic acid - SAFETY DATA SHEET.
- Cayman Chemical. (2025, November 19). Safety Data Sheet.
- Sigma-Aldrich. (2011, April 13). Safety Data Sheet.
- PSFC. (n.d.). Halogenated Solvents.
- MilliporeSigma. (2025, June 2). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
- OSTI.GOV. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent).
- Benchchem. (n.d.). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2021, December 22). SAFETY DATA SHEET.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
Sources
- 1. fishersci.be [fishersci.be]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. directpcw.com [directpcw.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
